N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide
Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyrrolidine ring attached to an acetamide group, with a methylsulfanyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 3-(methylsulfanyl)aniline with 2-bromoacetylpyrrolidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-(methylsulfanyl)aniline attacks the carbonyl carbon of 2-bromoacetylpyrrolidine, leading to the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and the acetamide group can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-(pyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:
N-[3-(methylsulfanyl)phenyl]-2-(piperazin-1-yl)acetamide: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
N-[3-(methylsulfanyl)phenyl]-2-(morpholin-1-yl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.
These similar compounds may exhibit different biological activities and properties due to the variations in their ring structures, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-17-12-6-4-5-11(9-12)14-13(16)10-15-7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVONGPJLKHKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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